B1578965 L-Cysteine n-amylester hydrochloride

L-Cysteine n-amylester hydrochloride

Cat. No.: B1578965
M. Wt: 227.8
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine n-amyl ester hydrochloride is a derivative of the amino acid L-cysteine, where the carboxylic acid group is esterified with n-amyl alcohol and stabilized as a hydrochloride salt. The hydrochloride form enhances stability and water solubility compared to the free base, a characteristic shared with L-cysteine hydrochloride monohydrate (CAS 7048-04-6) .

The n-amyl ester variant is hypothesized to have a molecular formula of C₈H₁₈ClNO₂S (based on the substitution of the hydroxyl group with an n-amyl chain) and a molecular weight of ~227.5 g/mol. This modification likely increases lipophilicity, making it more suitable for applications requiring organic solubility, such as pharmaceutical synthesis or lipid-based formulations.

Properties

Molecular Weight

227.8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine n-amylester hydrochloride typically involves the esterification of L-cysteine with amyl alcohol in the presence of a suitable catalyst. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine n-amylester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-cysteine and amyl alcohol.

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: L-cysteine and amyl alcohol.

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

L-Cysteine n-amylester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in studies involving protein modification and labeling.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cysteine metabolism and related disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteine n-amylester hydrochloride primarily involves its role as a cysteine derivative. In biological systems, it can be hydrolyzed to release cysteine, which is a key amino acid involved in various metabolic pathways. Cysteine plays a crucial role in the synthesis of glutathione, a major antioxidant, and in the formation of disulfide bonds in proteins . The ester form may also facilitate cellular uptake and improve bioavailability .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares L-cysteine n-amyl ester hydrochloride with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Stability
L-Cysteine HCl monohydrate C₃H₇NO₂S·HCl·H₂O 175.6 Highly water-soluble Food anti-browning agent, feed additive Stable in acidic conditions
DL-Cysteine HCl C₃H₇NO₂S·HCl 175.63 Water-soluble Pharmaceuticals, cosmetics Similar to L-form
L-Cysteine methyl ester HCl C₄H₁₀ClNO₂S 171.63 (calculated) Moderate in water Drug synthesis, analytical chemistry Hydrolyzes in alkaline conditions
L-Cysteine ethyl ester HCl C₅H₁₂ClNO₂S 185.52 (calculated) Low water solubility Synthesis of bacillamide analogues Stable in organic solvents
L-Cysteine n-amyl ester HCl C₈H₁₈ClNO₂S (inferred) ~227.5 (estimated) Lipophilic Hypothesized: lipid-based drug delivery Likely stable in non-polar media

Key Observations :

  • Solubility : The hydrochloride salts of L-cysteine and its methyl/ethyl esters retain moderate-to-high water solubility due to ionic interactions . The n-amyl ester, with its longer alkyl chain, is expected to favor organic solvents, enhancing compatibility with hydrophobic systems.
  • Stability : Hydrochloride forms generally resist oxidation better than free cysteine, particularly in acidic environments . Ester derivatives, however, may hydrolyze under alkaline conditions or enzymatic action .
Functional and Application Differences
  • L-Cysteine HCl Monohydrate: Food Industry: Used at ≤25 mg/kg in feed for flavor enhancement and anti-oxidative effects .
  • Methyl and Ethyl Esters: Synthetic Chemistry: Serve as intermediates in thiazole ring formation (e.g., bacillamide A analogues) . Analytical Chemistry: Methyl ester derivatives aid in amino acid quantification via enhanced chromatographic sensitivity .
  • DL-Cysteine HCl :

    • Purity Standards : Must meet 98–102% purity with strict limits on sulfates (≤0.029%) and heavy metals (≤20 ppm) for pharmaceutical use .
  • n-Amyl Ester (Inferred): Potential Uses: The elongated alkyl chain could improve membrane permeability in drug delivery systems or serve as a stabilizer in lipid-rich formulations.

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